molecular formula C13H13NO2 B13502354 Benzyl (1-ethynylcyclopropyl)carbamate

Benzyl (1-ethynylcyclopropyl)carbamate

Cat. No.: B13502354
M. Wt: 215.25 g/mol
InChI Key: JTEVGNXRBLFXQT-UHFFFAOYSA-N
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Description

Benzyl (1-ethynylcyclopropyl)carbamate is a synthetic carbamate derivative characterized by a cyclopropane ring substituted with an ethynyl (-C≡CH) group and a benzyl carbamate moiety. The ethynyl group may confer unique reactivity, such as participation in click chemistry or modulation of metabolic stability, distinguishing it from other carbamates.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

benzyl N-(1-ethynylcyclopropyl)carbamate

InChI

InChI=1S/C13H13NO2/c1-2-13(8-9-13)14-12(15)16-10-11-6-4-3-5-7-11/h1,3-7H,8-10H2,(H,14,15)

InChI Key

JTEVGNXRBLFXQT-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Amine-Chloroformate Coupling

A standard approach involves reacting 1-ethynylcyclopropylamine with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate or triethylamine). This method is widely used for carbamate synthesis due to its simplicity and high efficiency.

Reaction Scheme:
$$
\text{1-Ethynylcyclopropylamine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Benzyl (1-ethynylcyclopropyl)carbamate} + \text{HCl}
$$

Key Conditions:

  • Solvent: Dichloromethane or THF
  • Temperature: 0–25°C
  • Yield: ~70–90% (based on analogous carbamate syntheses)

Transcarbamation of Preformed Carbamates

Transcarbamation offers a route to exchange the alkoxy group of an existing carbamate. For example, methyl (1-ethynylcyclopropyl)carbamate can react with benzyl alcohol in the presence of potassium carbonate (K₂CO₃) under reflux.

Reaction Scheme:
$$
\text{Methyl (1-ethynylcyclopropyl)carbamate} + \text{Benzyl alcohol} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{Methanol}
$$

Data from Analogous Reactions:

Substrate Alcohol Catalyst Time (h) Yield (%)
Methyl carbamate Benzyl alcohol K₂CO₃ 18–24 75–84

Copper-mediated reactions, such as those involving alkynes and azides (Click chemistry), could indirectly aid in constructing the ethynylcyclopropyl moiety. For instance, a copper(I)-catalyzed cycloaddition might enable the introduction of the ethynyl group post-carbamate formation.

Example Pathway:

  • Synthesize benzyl (1-cyclopropyl)carbamate.
  • Introduce the ethynyl group via Sonogashira coupling with a terminal alkyne.

Conditions:

  • Catalyst: CuI/Pd(PPh₃)₄
  • Solvent: THF or DMF
  • Temperature: 60–80°C

Multi-Component Reactions (MCRs)

MCRs involving alkynes, amines, and carbonyl sources could streamline synthesis. A copper-catalyzed decarboxylative approach, as seen in triazole derivatives, might adapt to carbamate formation.

Hypothetical Reaction:
$$
\text{1-Ethynylcyclopropylamine} + \text{Benzyl alcohol} + \text{CO}2 \xrightarrow{\text{CuCl}2} \text{this compound}
$$

Advantages:

  • Single-step process
  • Utilizes inexpensive reagents (CO₂, alcohols)

Analytical Validation

Spectral data from analogous ethyl benzyl carbamates provide benchmarks for characterizing the target compound:

Expected IR Peaks:

¹H NMR (CDCl₃):

  • δ 7.3–7.4 ppm (benzyl aromatic protons)
  • δ 4.1–4.5 ppm (OCH₂Ph and cyclopropane protons)

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-ethynylcyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl N-(1-oxocyclopropyl)carbamate.

    Reduction: Formation of benzyl N-(1-ethynylcyclopropyl)amine.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1-ethynylcyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzyl N-(1-ethynylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. The ethynyl group may also participate in interactions with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituent Pharmacological Activity/Safety Notes References
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate C₁₂H₁₅NO₃ 221.256 Hydroxymethyl (-CH₂OH) Not explicitly stated; likely lower lipophilicity vs. ethynyl analog
Benzyl (rel-3-ethynylcyclobutyl)carbamate Not provided ~245–260 (estimated) Ethynyl on cyclobutane Supplier data available; no explicit activity reported
tert-Butyl (1-cyanocyclopropyl)carbamate C₉H₁₄N₂O₂ 182.22 Cyano (-CN) Lab use only; safety data emphasizes handling precautions
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 Piperidine amine Toxicological properties not fully investigated
Isosorbide 2-benzyl carbamate 5-benzoate C₂₀H₁₈N₂O₅ 366.37 Benzyl carbamate + benzoate Potent BuChE inhibitor (IC₅₀ = 4 nM)

Structural and Functional Differences

  • Ethynyl vs. Hydroxymethyl (): The ethynyl group in the target compound likely enhances electrophilicity and metabolic stability compared to the hydroxymethyl analog, which may increase solubility but reduce membrane permeability.
  • Cyclopropane vs.
  • Benzyl Carbamate Moieties (): Benzyl carbamates generally exhibit selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). The ethynyl substituent may alter this selectivity by modifying steric or electronic interactions with enzyme active sites.

Q & A

Q. What are the established synthetic routes for Benzyl (1-ethynylcyclopropyl)carbamate, and what catalytic systems are commonly used?

The synthesis typically involves multi-step reactions starting from cyclopropane derivatives and benzyl carbamate precursors. Key steps include:

  • Cyclopropane functionalization : Introducing the ethynyl group via Sonogashira coupling or alkyne addition under palladium catalysis.
  • Carbamate formation : Reacting the functionalized cyclopropane with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond .
  • Catalysts like Pd(PPh₃)₄ or CuI are often employed for cross-coupling steps, while bases such as NaH or K₂CO₃ facilitate deprotonation during carbamate formation .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving cyclopropane ring geometry and carbamate bond angles .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identify ethynyl protons (~2.5 ppm) and cyclopropane ring protons (δ 0.5–1.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. What factors influence the compound’s stability during storage and handling?

  • Moisture sensitivity : The carbamate group hydrolyzes in aqueous acidic/basic conditions; store in anhydrous environments (e.g., molecular sieves) .
  • Temperature : Decomposition occurs above 80°C; refrigerate at 2–8°C for long-term stability .
  • Light exposure : Ethynyl groups may undergo photochemical reactions; use amber vials to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

  • Catalyst screening : Test Pd/Cu bimetallic systems for improved cross-coupling efficiency.
  • Solvent optimization : Replace THF with DMF or acetonitrile to increase solubility of intermediates .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product (>98%) .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Case example : Discrepancies in NMR integration ratios may arise from dynamic ring-opening of the cyclopropane. Use variable-temperature NMR to confirm ring stability .
  • Crystallographic validation : Compare experimental X-ray data with DFT-optimized structures to resolve ambiguities in bond lengths/angles .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to enzymes or receptors (e.g., IC₅₀ values for carbamate-mediated inhibition) .
  • Molecular docking : Use AutoDock Vina to model interactions between the ethynylcyclopropyl group and hydrophobic enzyme pockets .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding events .

Q. What safety protocols are critical when handling this compound in reactive conditions?

  • Reactivity hazards : The ethynyl group may react violently with strong oxidizers (e.g., KMnO₄). Conduct reactions in a fume hood with blast shields .
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential carbamate toxicity .
  • Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported synthetic yields across studies?

  • Reproducibility checklist :
  • Verify reagent purity (e.g., ≥99% benzyl chloroformate).
  • Standardize reaction monitoring (TLC vs. HPLC).
  • Control moisture levels via Schlenk techniques .
    • Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) affecting yield .

Q. What strategies mitigate batch-to-batch variability in cyclopropane ring functionalization?

  • In situ monitoring : Employ FTIR to track ethynyl group incorporation in real time.
  • Post-reaction quenching : Add ethylenediamine to chelate residual Pd/Cu catalysts, reducing side reactions .

Methodological Resources

  • Crystallography software : SHELX suite for structure refinement .
  • Spectral databases : PubChem and EPA DSSTox for reference NMR/IR spectra .
  • Safety guidelines : Combi-Blocks and Cayman Chemical protocols for hazardous material handling .

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